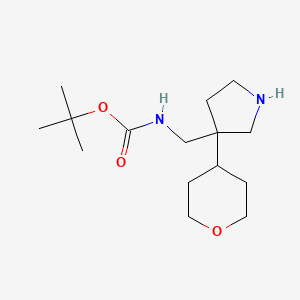

N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[[3-(oxan-4-yl)pyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-11-15(6-7-16-10-15)12-4-8-19-9-5-12/h12,16H,4-11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFWOYYSGOIYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNC1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the tetrahydropyran moiety.

Boc Protection: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the tetrahydropyran or pyrrolidine rings.

Substitution: Nucleophilic substitution reactions can replace specific groups on the pyrrolidine or tetrahydropyran rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated rings.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits notable pharmacological activities, particularly as a dual agonist for cannabinoid receptors. Research has shown that derivatives of tetrahydro-2H-pyran compounds can act on cannabinoid receptors with low central nervous system (CNS) penetration, thus minimizing side effects associated with traditional cannabinoid therapies. For instance, a study highlighted the development of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as effective analgesics with low CNS side effects, indicating the potential of tetrahydro-pyran derivatives in pain management therapies .

3.1. Pain Management

Research indicates that compounds similar to N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine can serve as effective analgesics by modulating cannabinoid receptors without significant CNS side effects. This property makes them promising candidates for developing new pain relief medications .

3.2. Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in targeting serotonin and norepinephrine reuptake systems. A related study on N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines demonstrated effective dual reuptake inhibition, which could be beneficial for treating mood disorders .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on N-Methyl Derivatives | Showed low CNS penetration and effective analgesic properties | Supports development of safer pain management therapies |

| Research on Monoamine Reuptake Inhibitors | Identified selective dual reuptake inhibitors with good metabolic stability | Potential for treating depression and anxiety disorders |

Mecanismo De Acción

The mechanism of action of N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine, allowing the compound to interact selectively with its targets without premature deprotection. The tetrahydropyran and pyrrolidine rings contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-pyrrolidine: Lacks the tetrahydropyran group, making it less complex.

N-Boc-3-pyrrolidinone: Contains a carbonyl group instead of the tetrahydropyran ring.

N-Boc-4-piperidone: Features a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine is unique due to the presence of both the tetrahydropyran and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in synthetic and biological applications, making it a valuable compound in research and industry.

Actividad Biológica

N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in biological systems. The compound features a pyrrolidine ring fused with a tetrahydropyran moiety, contributing to its unique pharmacological properties.

1. Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine. For instance, derivatives have shown promising activity against Dengue virus by targeting host kinases AAK1 and GAK, which are crucial for viral replication. In vitro assays demonstrated that these compounds exhibit potent antiviral effects at submicromolar concentrations in human primary monocyte-derived dendritic cells (MDDCs) .

2. Antagonistic Properties

The compound has been investigated for its antagonistic properties against chemokine receptors, particularly CCR2. A systematic optimization study identified related compounds with improved selectivity and efficacy, indicating that modifications to the tetrahydropyran structure can enhance biological activity. One such derivative exhibited a high therapeutic index, suggesting its potential as a drug candidate for inflammatory diseases .

3. Cell Culture Applications

N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is essential for various biological assays and supports cellular viability during experimental procedures .

Case Study 1: CCR2 Antagonists

In a study focusing on the optimization of CCR2 antagonists, researchers synthesized several derivatives of N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine. These derivatives were evaluated for their ability to inhibit CCR2-mediated signaling pathways in vitro. The most effective compound demonstrated an IC50 value in the nanomolar range, indicating strong receptor binding affinity and potential therapeutic applications in treating diseases characterized by CCR2 overactivity .

Case Study 2: Antiviral Efficacy Against Dengue Virus

A series of experiments assessed the antiviral efficacy of N-Boc derivatives against the Dengue virus. The results showed that specific modifications to the pyrrolidine structure significantly enhanced antiviral activity, supporting further development of these compounds as broad-spectrum antiviral agents .

Data Summary

The following table summarizes key findings related to the biological activity of N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the Boc protecting group to (3-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanamine?

- Methodological Answer : The Boc group is typically introduced using Boc anhydride in the presence of a base like triethylamine (TEA) and a catalyst such as DMAP in dichloromethane (CH₂Cl₂). Reaction progress is monitored via TLC, and purification is achieved via column chromatography with gradients of ethyl acetate in petroleum ether (yield ~90%) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use ¹H/¹³C NMR to identify the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine/tetrahydropyran signals. ESI-MS confirms molecular weight (e.g., [M+1]⁺ peaks). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the common applications of tetrahydro-2H-pyran-4-yl substituents in drug discovery?

- Methodological Answer : This substituent enhances solubility and metabolic stability, as seen in PDE9 inhibitors like PF-04447943, which improves synaptic plasticity in neurological studies. The group’s conformational rigidity also aids in target binding .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring impact biological activity in PDE9 inhibition?

- Methodological Answer : Enantiomers of the pyrrolidine core exhibit differential binding to PDE9’s active site. Chiral HPLC separates enantiomers, and in vitro enzymatic assays (IC₅₀ measurements) correlate (3R)-configuration with higher potency (e.g., PF-04447943, IC₅₀ = 11 nM) .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

- Methodological Answer : Key issues include low yields in cyclization steps and purification of polar intermediates. Optimize ring-closing metathesis (Grubbs catalyst) for pyrrolidine formation and employ flash chromatography with silica gel modified with triethylamine to reduce tailing .

Q. How can regioselective functionalization of the pyrrolidine ring be achieved without Boc deprotection?

- Methodological Answer : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) at the boronic ester intermediate (N-Boc-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,6-dihydropyridine). Protect reactive amines with orthogonal groups (e.g., Fmoc) to avoid side reactions .

Q. What analytical strategies resolve conflicting data on the compound’s solubility in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.